

Monaschromone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Monaschromone

Cat. No.: B12409422

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and known experimental protocols related to **Monaschromone**, a polyketide metabolite with noteworthy antifungal properties.

Chemical Structure and Identification

Monaschromone, a natural product isolated from *Monascus* species, possesses a dihydroisochromenone core structure. Its chemical identity is defined by the following parameters:

- IUPAC Name: (3S)-3,4-dihydro-6,8-dihydroxy-3,7-dimethyl-1H-2-benzopyran-1-one
- Molecular Formula: C₁₁H₁₂O₄
- CAS Number: 1338576-70-7
- SMILES String: C[C@H]1Cc2cc(O)cc(O)c2C(=O)O1

Chemical Structure:

Caption: 2D chemical structure of **Monaschromone**.

Quantitative Biological Activity

Monaschromone has demonstrated significant in vitro activity against a range of fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, have been reported as follows:

Fungal Species	Minimum Inhibitory Concentration (MIC) (μM)
Botrytis cinerea	6.25 - 12.5
Alternaria solani	6.25 - 12.5
Magnaporthe oryzae	6.25 - 12.5
Gibberella saubinetii	6.25 - 12.5

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal susceptibility of various fungal species to **Monaschromone** can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This protocol provides a quantitative measure of the in vitro antifungal activity.

Principle: A standardized suspension of the test fungus is exposed to serial dilutions of **Monaschromone** in a liquid growth medium. Following incubation, the MIC is determined as the lowest concentration of the compound that inhibits visible growth.

Materials:

- **Monaschromone** stock solution (typically in DMSO)
- Test fungal isolates
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates

- Spectrophotometer or plate reader (optional, for spectrophotometric reading)
- Incubator

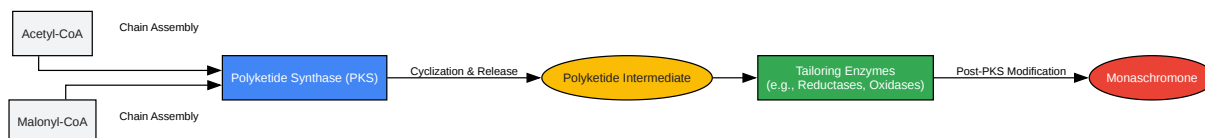
Procedure:

- Preparation of Fungal Inoculum:
 - Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain sporulating colonies.
 - Prepare a spore suspension in sterile saline or water.
 - Adjust the spore suspension to a standardized concentration (e.g., $0.5\text{--}2.5 \times 10^3$ cells/mL) using a hemocytometer or spectrophotometer.
- Preparation of **Monaschromone** Dilutions:
 - Perform serial twofold dilutions of the **Monaschromone** stock solution in RPMI-1640 medium directly in the 96-well microtiter plates. The final concentration range should typically span from a high concentration (e.g., 64 µg/mL) to a low concentration (e.g., 0.125 µg/mL).
 - Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
- Inoculation and Incubation:
 - Add the standardized fungal inoculum to each well of the microtiter plate.
 - Incubate the plates at a suitable temperature (typically 35°C) for a defined period (e.g., 24–72 hours), depending on the growth rate of the fungal species.
- MIC Determination:
 - Following incubation, determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of **Monaschromone** at which there is no visible growth.

- Alternatively, for some yeasts, the endpoint can be determined spectrophotometrically by measuring the absorbance at a specific wavelength. A significant reduction (e.g., $\geq 50\%$) in absorbance compared to the growth control is considered the MIC.

Biosynthesis and Mechanism of Action (Hypothesized)

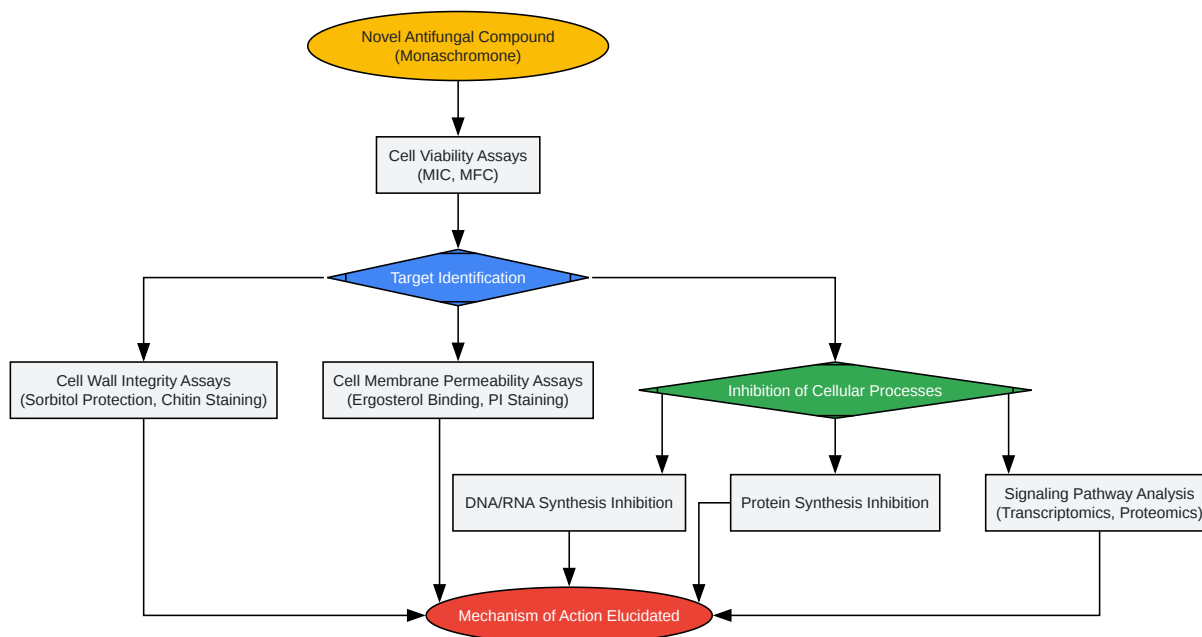
While the specific signaling pathways affected by **Monaschromone** have not been elucidated, its structural similarity to other polyketides produced by *Monascus* species suggests a biosynthetic origin from a polyketide synthase (PKS) pathway. The general biosynthesis of *Monascus* azaphilone pigments, which are also polyketides, provides a potential model for the early steps of **Monaschromone** formation.



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Caption: Hypothesized polyketide biosynthetic pathway for **Monaschromone**.

The precise molecular target and mechanism of action of **Monaschromone** remain an area for further investigation. A general workflow for elucidating the mechanism of action of a novel antifungal agent is presented below.



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